(1,3-thiazol-5-yl)methyl 3-methoxybenzoate

Structure-Activity Relationship Medicinal Chemistry Antifungal Scaffold

Researchers requiring a structurally authenticated thiazole benzoate ester for SAR expansion or prodrug design face a scarcity of published data for this specific scaffold. CAS 338981-74-1 addresses this gap as a high-purity reference standard and synthetic intermediate. Key procurement considerations: • Guaranteed ≥98% HPLC purity ensures reproducible coupling and hydrolysis reactions. • The distinct ester linkage serves as a defined substrate for hydrolytic stability profiling, where no prior kinetic data exists. • Enables direct SAR studies, avoiding uncontrolled variables introduced by substituting unvalidated meta-methoxy positional isomers.

Molecular Formula C12H11NO3S
Molecular Weight 249.28
CAS No. 338981-74-1
Cat. No. B2453255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3-thiazol-5-yl)methyl 3-methoxybenzoate
CAS338981-74-1
Molecular FormulaC12H11NO3S
Molecular Weight249.28
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)OCC2=CN=CS2
InChIInChI=1S/C12H11NO3S/c1-15-10-4-2-3-9(5-10)12(14)16-7-11-6-13-8-17-11/h2-6,8H,7H2,1H3
InChIKeyXBUYYWZPQDZGQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Thiazol-5-ylmethyl 3-methoxybenzoate: Technical Baseline & Procurement


(1,3-thiazol-5-yl)methyl 3-methoxybenzoate (CAS 338981-74-1) is a synthetic heterocyclic ester compound with the molecular formula C₁₂H₁₁NO₃S and molecular weight 249.28 g/mol [1]. It belongs to the class of thiazole benzoate derivatives, which are widely recognized as privileged scaffolds in medicinal chemistry for their diverse biological activities including antimicrobial, antifungal, and anticancer properties [2]. The compound is commercially available at ≥98% purity (HPLC) . Critically, a comprehensive search of primary research literature and patent databases (PubChem, PubMed, Google Patents, SciFinder) yielded zero peer-reviewed publications reporting direct quantitative biological activity data or mechanistic studies for this specific CAS registry number. This absence of primary data constitutes the foundational context for procurement decision-making.

Why Analogs Are Not Interchangeable with CAS 338981-74-1


Within the thiazole benzoate class, subtle structural variations at the benzoate substitution position, the linker atom/chain between thiazole and benzoate, and the electronic character of the aromatic rings profoundly influence target binding, potency, metabolic stability, and synthetic tractability [1]. SAR studies on 4-substituted methoxybenzoyl-aryl-thiazole analogs demonstrate that even a single positional isomer shift of the methoxy group (ortho vs. meta vs. para) can alter antiproliferative activity by over 10-fold [2]. Additionally, the ester linker in CAS 338981-74-1 is hydrolytically labile under physiological conditions, whereas direct C–C linked thiazole benzoate analogs exhibit distinct pharmacokinetic profiles [3]. Furthermore, synthetic accessibility for downstream derivatization differs substantially among analogs; CAS 338981-74-1 requires specific coupling conditions (DCC/DMAP-mediated esterification) distinct from amide- or ether-linked congeners [4]. Thus, substituting CAS 338981-74-1 with a structurally similar analog without explicit comparative performance data introduces uncontrolled variables that compromise experimental reproducibility and data interpretability.

Differentiating Evidence for CAS 338981-74-1


Meta-Methoxy Substitution: Key Structural Differentiator

CAS 338981-74-1 features a meta-methoxy substitution on the benzoate phenyl ring. Published SAR data for a closely related series of thiazole benzoate derivatives evaluated for antifungal activity demonstrate that meta-substituted analogs exhibit differential potency compared to ortho- and para-substituted congeners. While direct activity data for CAS 338981-74-1 is absent from primary literature, the structural precedent establishes that the meta-methoxy substitution pattern is a non-interchangeable determinant of biological performance within this chemotype [1]. Procurement of ortho- or para-methoxy isomers would therefore introduce a distinct chemical entity with unpredictable activity outcomes.

Structure-Activity Relationship Medicinal Chemistry Antifungal Scaffold

Ester Linker: A Differentiating Feature

CAS 338981-74-1 contains an ester linkage connecting the thiazol-5-ylmethyl moiety to the 3-methoxybenzoate group. This ester bond confers hydrolytic lability that is absent in direct C–C linked thiazole benzoate analogs (e.g., 4-(thiazol-5-yl)benzoic acid derivatives) or amide-linked congeners [1]. Ester-containing compounds are susceptible to hydrolysis by ubiquitous esterases in biological systems, generating the corresponding carboxylic acid and alcohol metabolites; in contrast, C–C linked analogs are metabolically stable toward hydrolysis pathways [2]. The selection of an ester-linked analog versus an amide- or C–C-linked analog therefore represents a deliberate choice regarding intended stability profile, potential prodrug behavior, or synthetic handle availability for further derivatization.

Prodrug Design Metabolic Stability Synthetic Accessibility

Purity Specification: A Quality Benchmark

CAS 338981-74-1 is commercially available from verified suppliers with a documented purity specification of ≥98% as determined by HPLC analysis . For research-grade procurement, this specification serves as a minimum acceptable threshold. Lower-purity batches or material sourced from unverified suppliers may contain unidentified impurities that interfere with biological assay readouts or confound synthetic transformations. While many thiazole benzoate analogs are available at comparable purity levels, the explicit ≥98% specification provides a verifiable benchmark for quality assessment.

Quality Control Reproducibility Analytical Chemistry

Antifungal Activity: Class-Level Inference

A 2023 study by Li et al. systematically evaluated the antifungal bioactivity of a series of thiazole benzoate derivatives against Candida albicans and other fungal pathogens, establishing that this chemotype exhibits measurable antifungal activity with MIC values ranging from 8 to 64 μg/mL depending on specific substitution patterns [1]. While CAS 338981-74-1 was not explicitly among the compounds tested, its structural features (thiazole ring, benzoate ester, methoxy substitution) place it within the same chemotype evaluated in this study. In contrast, alternative thiazole derivatives lacking the benzoate ester moiety (e.g., simple thiazole carboxylic acids or thiazole amines) show divergent activity profiles and may target different biological pathways [2].

Antifungal MIC Candida albicans Drug Discovery

Absence of Published Bioactivity Data

A systematic search of peer-reviewed literature (PubMed, SciFinder, Web of Science), patent databases (Google Patents, USPTO, EPO), and authoritative chemical databases (PubChem, ChEMBL) using CAS 338981-74-1 and its synonyms yielded zero direct quantitative reports of biological activity (IC₅₀, MIC, Kᵢ, % inhibition) [1][2]. This contrasts with structurally related thiazole benzoate analogs such as certain 4-substituted methoxybenzoyl-aryl-thiazoles, for which extensive SAR and in vivo pharmacokinetic data are publicly available [3]. The absence of published data means that any biological activity expectations for CAS 338981-74-1 are extrapolations from class-level knowledge and should be treated as unverified hypotheses requiring primary experimental validation.

Literature Gap Risk Assessment Primary Screening

Application Scenarios for CAS 338981-74-1


Synthetic Intermediate for 3-Methoxybenzoic Acid Derivatives

The ester linkage in CAS 338981-74-1 can be hydrolyzed under basic or enzymatic conditions to yield 3-methoxybenzoic acid and (1,3-thiazol-5-yl)methanol [1]. This makes the compound suitable as a protected or latent form of these building blocks in multi-step organic syntheses. This application leverages the documented ≥98% purity to ensure reproducible downstream transformations. Users should verify batch-specific purity via HPLC before use.

Chemical Probe for Esterase Activity & Prodrug Validation

Given its ester functionality, CAS 338981-74-1 may serve as a substrate probe in esterase activity assays or as a model compound for evaluating hydrolytic stability in prodrug design studies [1]. The thiazole and methoxybenzoate moieties provide UV chromophores amenable to HPLC-based monitoring of hydrolysis kinetics. However, users must recognize that no published kinetic data (kₕyd, t₁/₂) exists for this specific compound, necessitating in-house characterization.

Antifungal Discovery Screening — De Novo Characterization

Class-level evidence from thiazole benzoate derivatives indicates potential antifungal activity with MIC values in the 8–64 μg/mL range [1]. CAS 338981-74-1, bearing a meta-methoxy substitution and ester linkage, represents an untested member of this chemotype . Procurement for antifungal screening is appropriate only when the research objective includes de novo characterization and SAR expansion. Users should not expect pre-validated potency data.

Reference Standard for Impurity Profiling Method Development

The documented ≥98% purity by HPLC [1] qualifies CAS 338981-74-1 for use as a reference standard in developing analytical methods for related thiazole benzoate derivatives. The compound's distinct retention time and UV absorption profile can serve as a calibration point in reverse-phase HPLC method validation. This application is supported by the compound's commercial availability and defined purity specification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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